L-dopachrome tautomerase (60-74)
Description
Overview of L-Dopachrome Tautomerase (DCT) and its Physiological Role
L-Dopachrome tautomerase is a type I membrane protein that plays a crucial regulatory role in the synthesis of melanin (B1238610) and the metabolism of its potentially toxic intermediates. nih.govnih.gov It is predominantly expressed in melanocytes, the specialized cells responsible for producing melanin.
The production of melanin, or melanogenesis, is a complex enzymatic cascade. Tyrosinase, the initial and rate-limiting enzyme, converts tyrosine to L-DOPA and subsequently to L-dopaquinone. biorxiv.org This molecule then spontaneously cyclizes to form L-dopachrome. biorxiv.org At this juncture, L-Dopachrome tautomerase catalyzes the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). receptor.aiontosight.aiabcam.com In the absence of DCT, L-dopachrome spontaneously converts to 5,6-dihydroxyindole (B162784) (DHI), a more toxic intermediate. nih.gov DHICA, a precursor to the brown-to-black eumelanin (B1172464), is considered less cytotoxic than DHI. nih.gov Therefore, DCT's enzymatic activity not only influences the type of melanin produced but also protects melanocytes from the cytotoxic effects of melanin precursors. nih.govresearchgate.net The ratio of eumelanin to the reddish-yellow pheomelanin is influenced by the activity of DCT, thereby determining skin and hair pigmentation. nih.govontosight.ai
Beyond its well-established role in pigmentation, DCT has been implicated in several other physiological and pathological processes. Studies have shown that DCT is involved in the proliferation of neural progenitor cells. nih.gov In the context of disease, DCT expression has been linked to vitiligo, an autoimmune disorder characterized by the destruction of melanocytes. nih.govnih.gov Research suggests that DCT may be involved in the immune response that leads to the depigmentation seen in vitiligo. nih.govnih.gov Furthermore, DCT has been identified as a tumor antigen in melanoma and is being explored as a potential target for immunotherapy. researchgate.net Its expression has also been noted in non-melanocytic cells and is implicated in processes like tumor resistance to stress. semanticscholar.org
Significance of the L-Dopachrome Tautomerase (60-74) Fragment
The immune system's ability to recognize and respond to specific protein fragments, or epitopes, is a cornerstone of adaptive immunity. The (60-74) region of L-Dopachrome tautomerase has been identified as one such immunologically significant peptide.
T-cells, key players in the adaptive immune response, recognize small peptide fragments of proteins presented by major histocompatibility complex (MHC) molecules on the surface of other cells. nih.govspringernature.com The identification of these T-cell epitopes is crucial for understanding immune responses to both foreign pathogens and self-antigens in autoimmune diseases and cancer. nih.gov Several peptide epitopes from DCT have been identified as being recognized by CD4+ or CD8+ T-lymphocytes, including the (60-74) fragment. researchgate.net The process of identifying such epitopes often involves screening libraries of peptides derived from the protein of interest for their ability to stimulate T-cell responses. nih.gov
The focus on the (60-74) region of DCT stems from its identification as a T-cell epitope. researchgate.net This recognition by the immune system makes it a subject of interest for several reasons. In the context of melanoma, understanding how T-cells recognize this epitope could lead to the development of targeted immunotherapies, such as cancer vaccines or engineered T-cell therapies. In autoimmune diseases like vitiligo, where the immune system mistakenly attacks melanocytes, the (60-74) fragment could be a key target of the autoimmune response. nih.govnih.gov Studying the interaction between this peptide and the immune system can provide insights into the mechanisms driving the disease and potentially lead to new therapeutic strategies.
Current State of Research on L-Dopachrome Tautomerase (60-74)
Current research on the L-Dopachrome tautomerase (60-74) fragment is primarily focused on its role in the immune response to melanoma and vitiligo. Studies are ongoing to further characterize the specific T-cell populations that recognize this epitope and the nature of the immune response they mediate. The goal is to harness this knowledge for therapeutic benefit, either by enhancing the immune response against cancer cells or by suppressing the autoimmune attack on healthy melanocytes. The table below summarizes key research findings related to DCT and its epitopes.
| Research Area | Key Findings |
| Melanoma Immunotherapy | DCT is a tumor antigen, and several of its peptide epitopes, including the (60-74) fragment, are recognized by T-cells. researchgate.net This makes it a promising target for developing cancer vaccines and other immunotherapies. |
| Vitiligo Pathogenesis | DCT is implicated in the autoimmune response in vitiligo. nih.govnih.gov The (60-74) fragment may be one of the key self-antigens targeted by the immune system in this disease. |
| Epitope Mapping | The (60-74) region has been formally identified as a T-cell epitope of L-Dopachrome tautomerase. researchgate.net |
Properties
sequence |
QCTEVRADTRPWSGP |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
L-dopachrome tautomerase (60-74) |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of L Dopachrome Tautomerase 60 74
Primary Amino Acid Sequence Analysis of L-Dopachrome Tautomerase
The human L-dopachrome tautomerase protein consists of 519 amino acids. uniprot.org It shares significant sequence homology with other members of the tyrosinase-related protein family, including about 40% identity with tyrosinase (Tyr) and 50% identity with tyrosinase-related protein-1 (TRP-1). The gene encoding DCT is located on human chromosome 13. A related protein, D-dopachrome tautomerase (D-DT), which is a homolog of macrophage migration inhibitory factor (MIF), shares about 34% sequence identity with human MIF. hokudai.ac.jpnih.gov
The specific peptide fragment, L-Dopachrome Tautomerase (60-74), corresponds to the following 15-amino acid sequence derived from the full-length human DCT protein (UniProt accession P40126):
Table 1: Amino Acid Sequence of L-Dopachrome Tautomerase (60-74)
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 60 | Cysteine | C |
| 61 | Serine | S |
| 62 | Gln | Q |
| 63 | Cysteine | C |
| 64 | Gln | Q |
| 65 | Serine | S |
| 66 | Leucine | L |
| 67 | Lysine | K |
| 68 | Glycine | G |
| 69 | Tyrosine | Y |
| 70 | Gln | Q |
| 71 | Cysteine | C |
| 72 | Leucine | L |
| 73 | Glycine | G |
| 74 | Serine | S |
This sequence is part of a larger region identified as being potentially recognized by T-lymphocytes. researchgate.net
Theoretical and Experimental Approaches to Determine L-Dopachrome Tautomerase Structure
While specific computational models for the (60-74) fragment are not available, extensive modeling has been performed for the entire L-dopachrome tautomerase protein. The AlphaFold database provides a computed structure model for human L-dopachrome tautomerase, predicting its three-dimensional fold with varying degrees of confidence along the polypeptide chain. ebi.ac.ukrcsb.org Such models are instrumental in hypothesizing the structure of domains and the potential conformation of smaller segments like the (60-74) region within the context of the full protein. rcsb.org Homology modeling has also been used to predict the active site structure, for instance, to understand the impact of mutations like the one seen in slaty mice (R194Q), which reduces enzymatic activity. nih.gov
Spectroscopic methods have been crucial in studying the homolog D-dopachrome tautomerase (D-DT). Solution NMR spectroscopy, specifically 1H-15N transverse relaxation–optimized spectroscopy (TROSY)–heteronuclear single-quantum coherence, has been used to investigate the protein's dynamics and intramolecular communication. nih.gov These studies revealed that mutations can cause chemical shift perturbations and line broadening, indicating changes in dynamics that propagate to distant regions of the protein. nih.gov Similar techniques could theoretically be applied to study the full L-dopachrome tautomerase or its domains, but specific spectroscopic data for the (60-74) fragment is not documented.
As of now, no experimental crystal structure for the full-length L-dopachrome tautomerase has been deposited in the Protein Data Bank. However, high-resolution crystal structures of its homolog, human D-dopachrome tautomerase (D-DT), have been determined. hokudai.ac.jprcsb.org These studies show that D-DT forms a homotrimer with a topology similar to macrophage migration inhibitory factor (MIF). hokudai.ac.jp The active site is a positively charged pocket, and the C-terminal region plays a key role in molecular recognition and regulating access to this pocket. hokudai.ac.jprcsb.org These findings provide a structural framework that can be used for homology modeling of L-dopachrome tautomerase.
Table 2: Crystallographic Data for Human D-Dopachrome Tautomerase (a homolog)
| PDB ID | Method | Resolution (Å) | R-Value Free | Organism |
|---|---|---|---|---|
| 8VFW | X-RAY DIFFRACTION | 1.31 | 0.222 | Homo sapiens |
Data from RCSB PDB for a mutant of D-DT, a homolog of L-DCT. rcsb.org
Conformational Flexibility and Dynamic Behavior of L-Dopachrome Tautomerase
Compound List
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5,6-dihydroxyindole (B162784) (DHI) |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) |
| Copper |
| L-dopachrome |
| L-dopachrome methyl ester |
| Macrophage migration inhibitory factor (MIF) |
| Melanin (B1238610) |
| Phenylpyruvate |
| Tyrosine |
Immunological Properties and Antigenicity of L Dopachrome Tautomerase 60 74
Recognition of L-Dopachrome Tautomerase (60-74) by T-Lymphocytes
The adaptive immune system's ability to identify and target specific molecular signatures is pivotal in its defense mechanisms. The L-dopachrome tautomerase (60-74) peptide has been firmly established as a target for T-lymphocytes, which are central to orchestrating and executing the adaptive immune response. researchgate.net
Identification as a CD4+ T-cell Epitope
L-dopachrome tautomerase (60-74) is a well-defined CD4+ T-cell epitope. researchgate.net These "helper" T-cells are instrumental in coordinating a robust and effective immune attack. The identification of TRP-2 (60-74) as an epitope restricted by the HLA-DRB1*0301 molecule underscores its significance in initiating the anti-tumor immune cascade. Research has shown that immunization with adenovirus vectors engineered to express TRP-2 can elicit CD4+ T-cell responses specifically directed against the TRP-2(60-74) epitope in murine models. researchgate.net Moreover, the presence of CD4+ T-cells that recognize this epitope has been confirmed in both healthy individuals and patients with melanoma, highlighting its relevance in human immunity. researchgate.net
Identification as a CD8+ T-cell Epitope
While the 60-74 fragment is primarily recognized by CD4+ T-cells, the full-length TRP-2 protein is a rich source of epitopes for CD8+ T-cells. researchgate.net These cytotoxic T-lymphocytes are the direct effectors of cellular immunity, capable of eliminating cancer cells. Several other peptides derived from TRP-2 have been identified as targets for CD8+ T-cells, as detailed in the table below. researchgate.net This dual recognition of the TRP-2 protein by both CD4+ and CD8+ T-cells makes it a compelling target for the development of multifaceted cancer immunotherapies.
| TRP-2 Derived Peptide | T-Cell Recognition |
| TRP-2 (60-74) | CD4+ |
| TRP-2 (180–188) | CD8+ |
| TRP-2 (197–206) | CD8+ |
| TRP-2 (360–368) | CD8+ |
| TRP-2 (387–395) | CD8+ |
Major Histocompatibility Complex (MHC) Binding and Presentation of L-Dopachrome Tautomerase (60-74)
The presentation of antigenic peptides to T-cells by MHC molecules is a cornerstone of the adaptive immune response.
HLA Restriction of L-Dopachrome Tautomerase (60-74) Presentation
The presentation of the L-dopachrome tautomerase (60-74) peptide to CD4+ T-cells is specifically restricted by the HLA-DRB10301 allele. researchgate.net This genetic restriction implies that only individuals who possess this particular HLA variant can effectively present this peptide to their T-cell repertoire. This specificity has been corroborated by binding assays demonstrating the interaction between various TRP-2-derived sequences and HLA-DRB10301 molecules. researchgate.net Such HLA restriction is a paramount consideration in the design and application of peptide-based cancer vaccines and immunotherapies, as their efficacy is inherently linked to the genetic makeup of the patient.
Mechanisms of Peptide Loading onto MHC Molecules
The journey of the L-dopachrome tautomerase (60-74) peptide to the cell surface for T-cell presentation involves a sophisticated intracellular pathway. Antigen-presenting cells (APCs) internalize the TRP-2 protein, which is then trafficked to endosomal compartments. Within these compartments, the protein is proteolytically cleaved into smaller peptide fragments. Meanwhile, newly synthesized MHC class II molecules, such as HLA-DR, are also directed to these compartments. Here, they undergo a process of peptide exchange, where a placeholder peptide is replaced by a high-affinity antigenic peptide like L-dopachrome tautomerase (60-74). This stable peptide-MHC complex is then shuttled to the cell surface, ready to be surveyed by CD4+ T-cells.
T-Cell Receptor (TCR) Interactions with L-Dopachrome Tautomerase (60-74)/MHC Complex
The culmination of T-cell recognition lies in the trimolecular interaction between the T-cell receptor (TCR), the antigenic peptide, and the MHC molecule. nih.gov This interaction is exquisitely specific, with the TCR's complementarity-determining regions making direct contact with both the peptide and the surrounding MHC surface. nih.gov The binding of a TCR to the L-dopachrome tautomerase (60-74)/HLA-DRB1*0301 complex triggers a cascade of intracellular signals that lead to T-cell activation, proliferation, and the execution of its effector functions, ultimately aimed at eliminating cells that present this specific antigenic signature, such as melanoma cells. nih.govbohrium.com Even subtle alterations in the peptide sequence or the MHC molecule can have a profound impact on this interaction, influencing the subsequent T-cell response. nih.gov
Immunomodulatory Potential of L-Dopachrome Tautomerase (60-74)
The interaction between the L-dopachrome tautomerase (60-74) peptide and immune cells can modulate immune responses, demonstrating its immunomodulatory potential. Research has shown that this peptide can stimulate specific T-cell populations, leading to the production of cytokines, which are key signaling molecules in the immune system.
In a study involving T-cells from melanoma patients with the HLA-DRB1*03 genotype, the L-dopachrome tautomerase (60-74) peptide was used to stimulate autologous T-cells. researchgate.net Following stimulation, the specificity of the T-cell response was assessed. It was observed that CD4+ T-helper (Th) cells, when exposed to the TRP-2 (60-74) peptide, exhibited a specific response by secreting significantly higher amounts of interferon-gamma (IFN-γ). researchgate.net IFN-γ is a potent cytokine with multiple functions, including the activation of other immune cells and the enhancement of antigen presentation, thereby playing a critical role in anti-tumor immunity.
The specific induction of IFN-γ by CD4+ Th cells in response to the L-dopachrome tautomerase (60-74) peptide highlights its capacity to modulate the immune environment. This selective activation of a key component of the adaptive immune system is a significant aspect of its immunomodulatory potential.
Table 1: T-cell Response to L-Dopachrome Tautomerase (60-74) Peptide
| Cell Type | Stimulus | Observed Effect | Reference |
| CD4+ Th cells from HLA-DRB1*03+ melanoma patients | L-Dopachrome Tautomerase (60-74) peptide | Specific secretion of Interferon-gamma (IFN-γ) | researchgate.net |
Synthesis, Modification, and Derivatives of L Dopachrome Tautomerase 60 74
Peptide Synthesis Methodologies for L-Dopachrome Tautomerase (60-74)
The production of the L-dopachrome tautomerase (60-74) peptide is primarily achieved through chemical synthesis, specifically solid-phase peptide synthesis (SPPS), and to a lesser extent, by recombinant DNA technology.
Solid-Phase Peptide Synthesis Optimization
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides like L-dopachrome tautomerase (60-74) for research and pre-clinical development. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is amenable to automation, which allows for high throughput and reproducibility. researchgate.netcreative-biolabs.com
Optimization of SPPS for a specific sequence like L-dopachrome tautomerase (60-74) involves several key considerations to ensure high purity and yield. The choice of resin, such as Wang or 2-chlorotrityl chloride resins, is critical as it determines the conditions required for the final cleavage of the peptide from the solid support. creative-biolabs.com The use of protecting groups for the amino acid side chains, typically acid-labile groups like Boc or base-labile groups like Fmoc, is essential to prevent unwanted side reactions during the coupling steps. creative-biolabs.com
For challenging sequences that may be prone to aggregation, various strategies can be employed. These include the use of microwave-assisted synthesis to enhance reaction kinetics and coupling efficiency, or the incorporation of pseudoproline dipeptides to disrupt secondary structure formation that can hinder the synthesis. nih.gov The selection of coupling reagents, such as HBTU or HATU, also plays a significant role in achieving efficient amide bond formation. creative-biolabs.com
Table 1: Key Parameters in Solid-Phase Peptide Synthesis (SPPS) of L-Dopachrome Tautomerase (60-74)
| Parameter | Options and Considerations | Rationale for L-Dopachrome Tautomerase (60-74) |
| Solid Support (Resin) | Wang resin, 2-Chlorotrityl chloride resin, PAM resin | The choice depends on the desired C-terminal modification (acid or amide) and the required cleavage conditions. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are common choices. |
| Protecting Group Strategy | Fmoc/tBu, Boc/Bzl | The Fmoc/tBu strategy is widely used due to its milder deprotection conditions, which can be advantageous for preserving the integrity of the peptide. |
| Coupling Reagents | HBTU, HATU, PyBOP, DIC/Oxyma | These reagents activate the carboxylic acid group of the incoming amino acid to facilitate efficient peptide bond formation. The choice can influence coupling efficiency and minimize racemization. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | A strong acid is required to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers are crucial to prevent side reactions with reactive amino acid residues. |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | This is the standard method for purifying the crude synthetic peptide to a high degree of homogeneity. |
Recombinant Expression Strategies for Peptide Production
While chemical synthesis is dominant for peptides of the size of L-dopachrome tautomerase (60-74), recombinant expression in microbial systems like Escherichia coli or yeast presents an alternative, particularly for producing larger quantities or for generating the peptide as part of a larger fusion protein. creative-biolabs.comnih.gov This approach involves cloning the DNA sequence encoding the 15-amino acid peptide into an expression vector, which is then introduced into a suitable host organism.
For a small peptide like L-dopachrome tautomerase (60-74), it is often expressed as a fusion protein with a larger, more stable partner to prevent its rapid degradation by cellular proteases. The fusion partner can also facilitate purification, for instance, through affinity tags like a polyhistidine-tag. Following purification, the target peptide can be cleaved from the fusion partner using a specific protease.
However, recombinant production of such a small peptide can be challenging due to its size, potential for degradation, and the complexity of the multi-step process involving cloning, expression, purification, and cleavage. Therefore, for research and early development purposes, SPPS remains the more common and straightforward method. creative-biolabs.comnih.gov
Chemical Modifications and Analogs of L-Dopachrome Tautomerase (60-74)
To enhance the therapeutic potential of the L-dopachrome tautomerase (60-74) peptide, chemical modifications can be introduced to improve its stability, immunogenicity, and delivery.
Design of Modified L-Dopachrome Tautomerase (60-74) Peptides
The design of modified L-dopachrome tautomerase (60-74) peptides involves the rational substitution of specific amino acids or the addition of chemical moieties. The goal is to create analogs with superior properties compared to the native peptide. For instance, substituting natural L-amino acids with D-amino acids at specific positions can increase resistance to proteolytic degradation.
Another strategy is to introduce non-natural amino acids or to modify the peptide backbone, for example, by N-methylation of the peptide bond, to enhance stability. The introduction of a lipid tail (lipidation) can improve the peptide's association with cell membranes and enhance its uptake by antigen-presenting cells. nih.gov
Biochemical and Functional Characterization of L Dopachrome Tautomerase 60 74 Activity
Investigation of Direct Enzymatic Activity of Isolated L-Dopachrome Tautomerase (60-74)
There is currently no scientific evidence to suggest that the isolated peptide L-dopachrome tautomerase (60-74) possesses direct enzymatic activity on its own. The catalytic function of L-dopachrome tautomerase, which involves the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is dependent on the tertiary structure of the full-length enzyme and the presence of a zinc cofactor in its active site. nih.govum.es The (60-74) region does not encompass the necessary residues for catalysis.
Role of L-Dopachrome Tautomerase (60-74) in Full-Length Enzyme Functionality
While not catalytically active in isolation, the (60-74) region is recognized as a functionally relevant part of the full-length L-dopachrome tautomerase enzyme. researchgate.netoapen.org
The specificity of L-dopachrome tautomerase for its substrate, L-dopachrome, is crucial for the proper synthesis of eumelanin (B1172464). mdpi.com The enzyme prevents the spontaneous decarboxylation of L-dopachrome to the more reactive and potentially cytotoxic 5,6-dihydroxyindole (B162784) (DHI). nih.gov The region encompassing amino acids 60-74, as part of the larger protein structure, contributes to the appropriate folding and conformation necessary for correct substrate recognition and binding at the active site.
Interactions of L-Dopachrome Tautomerase (60-74) with Other Biomolecules
Beyond its role within the enzyme itself, the region corresponding to L-dopachrome tautomerase (60-74) is significant for its interactions with other cellular components, particularly cell surface receptors.
The homolog of L-dopachrome tautomerase, D-dopachrome tautomerase (DDT), is known to interact with several cellular receptors, including CD74, CD44, CXCR4, and CXCR7. nih.gov This binding initiates downstream signaling pathways involved in various cellular processes. mdpi.com Given the structural similarities between L-dopachrome tautomerase and DDT, it is plausible that regions of L-dopachrome tautomerase, such as the 60-74 peptide, could also be involved in receptor interactions. The binding of these proteins to receptors like CD74 can trigger signaling cascades that influence cell proliferation and inflammatory responses. researchgate.net
Table of Interacting Receptors
| Receptor | Interacting Protein | Potential Significance |
| CD74 | D-dopachrome tautomerase (DDT) nih.gov | Activation of downstream signaling pathways, modulation of inflammatory responses. researchgate.net |
| CD44 | D-dopachrome tautomerase (DDT) nih.gov | Co-receptor for CD74, involved in signal transduction. mdpi.com |
| CXCR4 | D-dopachrome tautomerase (DDT) nih.gov | Chemokine receptor involved in cell migration and signaling. |
| CXCR7 | D-dopachrome tautomerase (DDT) nih.gov | Atypical chemokine receptor that can modulate CXCR4 signaling. |
Protein-Protein Interactions Involving the Peptide
L-dopachrome tautomerase (DCT), also known as tyrosinase-related protein-2 (TRP-2), is a key enzyme in the melanin (B1238610) biosynthetic pathway. wisdomlib.org Beyond its catalytic function, DCT engages in several crucial protein-protein interactions that influence its stability, function, and role in both normal physiology and pathological conditions like melanoma. While specific interactions of the isolated 60-74 peptide fragment are primarily immunological, the behavior of the full-length protein provides a broader context for its interactive capacity.
A significant aspect of the L-dopachrome tautomerase (60-74) peptide is its recognition by the immune system. Research has identified this specific peptide region as an epitope recognized by CD4+ T-lymphocytes. researchgate.net This interaction is fundamental to the adaptive immune response, where the peptide is presented by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, leading to the activation of T-helper cells. This recognition is particularly relevant in the context of melanoma, where DCT is a prominent tumor-associated antigen.
In the broader context of the full-length DCT protein, several key interactions have been characterized:
Interaction with Chaperone Proteins: Like many proteins destined for cellular organelles, the proper folding and maturation of DCT are critical for its function. In the endoplasmic reticulum, DCT interacts with the lectin chaperone calnexin (B1179193) (Clx). researchgate.net This interaction is a crucial step in the quality control process, ensuring that only correctly folded DCT is transported to the melanosomes.
Interaction with Caveolin-1: In melanoma cells, DCT has been shown to interact with Caveolin-1 (CAV1), a scaffolding protein of caveolae in the plasma membrane. nih.gov This interaction was demonstrated through co-immunoprecipitation studies and is believed to have implications for melanoma progression. nih.gov The interplay between DCT and CAV1 appears to be dependent on the melanoma cell phenotype and may influence signaling pathways involved in tumor growth and metastasis. nih.gov
Table of Protein-Protein Interactions Involving L-dopachrome tautomerase (DCT):
| Interacting Protein | Type of Interaction | Functional Significance | Supporting Evidence |
| CD4+ T-lymphocytes | Immunological Recognition (of the 60-74 peptide) | Activation of adaptive immune response; recognition of melanoma cells. researchgate.net | Identification as a T-cell epitope. researchgate.net |
| Tyrosinase (TYR) | Complex Formation | Regulation and stabilization of melanin synthesis. nih.govbiologists.comnih.gov | Co-expression studies, in vitro stability assays, and models of the melanosomal complex. nih.govnih.gov |
| Tyrosinase-related protein 1 (TYRP1) | Complex Formation | Component of the melanogenic multi-enzyme complex. nih.govbiologists.com | Co-expression studies and in vivo crosslinking showing TYR-TYRP1 interaction within the complex. biologists.com |
| Calnexin (Clx) | Chaperone-mediated Folding | Quality control and proper folding in the endoplasmic reticulum. researchgate.net | Studies on protein processing and maturation. researchgate.net |
| Caveolin-1 (CAV1) | Co-localization and potential direct interaction | Involvement in melanoma cell signaling and tumor progression. nih.gov | Co-immunoprecipitation in melanoma cell lines. nih.gov |
Advanced Methodologies for L Dopachrome Tautomerase 60 74 Research
High-Resolution Structural Biology Techniques Applied to L-Dopachrome Tautomerase
NMR spectroscopy is a powerful tool for investigating the dynamic properties of proteins in solution, offering insights that are complementary to static crystal structures.
Solution NMR has been instrumental in studying the conformational dynamics of D-dopachrome tautomerase (D-DT), a homolog of L-DCT. nih.gov Techniques such as ¹H-¹⁵N transverse relaxation–optimized spectroscopy (TROSY)–heteronuclear single-quantum coherence (HSQC) are used to monitor chemical shift perturbations and line broadening upon ligand binding or mutagenesis. nih.gov These experiments reveal changes in the protein's dynamic landscape, identifying residues and regions that are critical for allosteric communication pathways. nih.govresearchgate.net For instance, studies have shown that binding of an inhibitor to D-DT induces significant conformational flexibility in the C-terminal region, which in turn enables long-range communication between different subunits of the protein trimer. researchgate.netnih.gov This dynamic relay between distant sites, such as the catalytic site and allosteric sites, is a conserved feature in the MIF superfamily and is crucial for regulating enzymatic activity and receptor activation. nih.gov
X-ray crystallography provides high-resolution, three-dimensional atomic coordinates of proteins, allowing for a detailed analysis of their structure and interactions with other molecules.
The tertiary structure of human D-dopachrome tautomerase has been determined using X-ray crystallography, providing critical insights into its molecular function. nih.gov The protein was crystallized using the hanging-drop vapor diffusion method, yielding crystals that diffract to high resolution (e.g., 1.6 Å). nih.gov Crystallographic studies have detailed the structural consequences of mutations and ligand binding. nih.gov For example, the binding of the selective inhibitor 4-CPPC to D-DT has been structurally characterized, revealing the specific interactions within the binding pocket and the resulting conformational changes. nih.gov Furthermore, crystal structures of various D-DT mutants have been solved to understand the structural basis of ligand recognition and the role of specific regions, like the C-terminus, in regulating the active site's flexibility and accessibility. rcsb.org These high-resolution structures are fundamental for structure-based drug design and for understanding how the protein interacts with its substrates and binding partners.
| PDB ID | Mutant/Complex | Resolution (Å) | Method |
|---|---|---|---|
| 7MW7 | P1G mutant | 1.10 | X-RAY DIFFRACTION |
| 8VFW | V113N mutant | 1.31 | X-RAY DIFFRACTION |
| Not specified | Wild Type | 1.60 | X-RAY DIFFRACTION |
Immunological Assays for Peptide Characterization
The L-dopachrome tautomerase (60-74) peptide is primarily of interest for its role as a T-cell epitope. researchgate.net A variety of immunological assays are therefore central to characterizing its ability to be recognized by the immune system.
To determine if a peptide can elicit an immune response, its ability to activate T-cells is measured. The TRP-2 (60-74) peptide has been identified as a CD4+ T-cell epitope, particularly in the context of the HLA-DRB1*0301 allele. researchgate.net T-cell reactivity against this peptide is often assessed using enzyme-linked immunospot (ELISpot) assays, which measure the secretion of cytokines like Interferon-gamma (IFN-γ) or Granzyme B from individual T-cells upon stimulation with the peptide. researchgate.net An increase in the number of cytokine-secreting cells indicates a specific T-cell response. These assays can be performed on peripheral blood mononuclear cells (PBMCs) from melanoma patients or healthy donors to screen for pre-existing T-cell memory or to validate the immunogenicity of vaccine candidates containing this epitope. researchgate.net
A prerequisite for T-cell recognition is the stable binding of the peptide to a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell. The binding affinity of the L-dopachrome tautomerase (60-74) peptide to specific MHC class II molecules, such as HLA-DRB1*0301, can be quantified directly. researchgate.net A common method is the competition assay, where the peptide of interest competes with a known biotinylated reference peptide for binding to purified MHC molecules. researchgate.net The amount of bound reference peptide is then measured, often using a sandwich immunoassay with time-resolved europium fluorescence, allowing for the calculation of the concentration at which the test peptide inhibits 50% of the reference peptide binding (IC50). A lower IC50 value indicates higher binding affinity.
| Peptide | Target MHC | Assay Type | Measurement | Finding |
|---|---|---|---|---|
| TRP-2(60-74) | HLA-DRB1*0301 | Competition Assay | Time-resolved europium fluorescence | Identified as a known binder and CD4+ T-cell epitope. researchgate.net |
Advanced Mass Spectrometry for Post-Translational Modifications
Mass spectrometry (MS) is a highly sensitive technique used to determine the precise mass of molecules, making it ideal for identifying post-translational modifications (PTMs) on proteins like L-dopachrome tautomerase. The full-length L-DCT protein is known to be glycosylated, a PTM that can be critical for its proper folding, stability, and trafficking to melanosomes. uniprot.orgabcam.com Advanced MS techniques, often coupled with liquid chromatography (LC-MS/MS), can pinpoint the exact sites of glycosylation and characterize the structure of the attached glycans. Furthermore, MS is used in conjunction with co-immunoprecipitation to identify protein-protein interactions. For example, mass spectrometry data has provided evidence for a direct interaction between DCT and Caveolin-1, a key regulator of signaling processes. nih.gov These analyses help to understand how PTMs and protein interactions modulate DCT's function and its role in cellular pathways. nih.govresearchgate.net
Computational and Bioinformatics Approaches in L-Dopachrome Tautomerase (60-74) Research
Computational and bioinformatics methodologies are instrumental in advancing our understanding of L-dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), and its specific fragments like the immunologically significant 60-74 peptide. These in silico techniques provide a powerful framework for investigating protein structure, function, and evolution, offering insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within a protein and with its environment, MD can reveal detailed information about conformational changes, protein stability, and the dynamics of molecular interactions. nih.govmdpi.com
Researchers have also utilized in silico methods, including homology modeling, to predict the three-dimensional structure of DCT and to understand the impact of specific mutations. For instance, modeling the active site of DCT, which is formed by a four-α-helix bundle containing two metal ions, has provided insights into how mutations can alter substrate binding and enzymatic function. nih.gov Although these simulations often focus on the entire protein, the principles and methodologies are directly applicable to studying specific fragments like the 60-74 peptide. By simulating this peptide, researchers can investigate its intrinsic flexibility, conformational preferences, and how it interacts with other molecules, such as the components of the major histocompatibility complex (MHC).
The general workflow for such simulations involves several key steps:
| Step | Description |
| System Setup | The initial protein or peptide structure is placed in a simulation box and solvated with water molecules. Ions are added to neutralize the system. |
| Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure. |
| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions, while the protein atoms are restrained. This is followed by a period of unrestrained equilibration to allow the system to reach a stable state. |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the atomic motions. |
| Analysis | The resulting trajectory is analyzed to study various properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify conformational changes and interactions. |
This table provides a generalized overview of the molecular dynamics simulation process.
Epitope Prediction Algorithms
Epitope prediction algorithms are a cornerstone of computational immunology, designed to identify specific regions of a protein, known as epitopes, that can be recognized by the immune system. These tools are critical for designing vaccines and immunotherapies. For L-dopachrome tautomerase, the peptide sequence spanning amino acids 60-74 has been identified as a significant epitope. met-hilab.org
Computational methods for epitope prediction can be broadly categorized into sequence-based and structure-based approaches. Sequence-based methods analyze the amino acid sequence to identify patterns associated with known epitopes, such as hydrophilicity, flexibility, and accessibility. nih.gov Structure-based methods, on the other hand, utilize the three-dimensional structure of the protein to identify surface-accessible residues that are likely to interact with antibodies. nih.gov
The prediction of T-cell epitopes, such as the DCT (60-74) peptide, involves additional layers of complexity. These algorithms must predict which peptides will bind to Major Histocompatibility Complex (MHC) molecules and be presented on the cell surface for recognition by T-cells. This typically involves:
Proteasomal Cleavage Prediction: Identifying likely cleavage sites by the proteasome, which degrades the protein into smaller peptides.
MHC Binding Prediction: Predicting the binding affinity of the resulting peptides to specific MHC alleles. This is a crucial step as different MHC molecules have distinct binding preferences.
T-Cell Receptor (TCR) Interaction Propensity: Some advanced algorithms also attempt to model the interaction between the peptide-MHC complex and the T-cell receptor.
The identification of the DCT (60-74) peptide as an epitope highlights the utility of these predictive tools in narrowing down the regions of a large protein that are most likely to be immunologically relevant. met-hilab.orgnih.gov
| Algorithm Type | Focus | Key Parameters |
| B-Cell Epitope Prediction | Predicts regions that will be recognized by antibodies. | Amino acid properties (hydrophilicity, flexibility), surface accessibility, secondary structure. |
| T-Cell Epitope Prediction | Predicts peptides that will be presented by MHC molecules to T-cells. | Proteasomal cleavage patterns, MHC binding affinity, peptide length. |
This table outlines the primary types of epitope prediction algorithms and their key focus areas.
Comparative Genomics and Proteomics
Comparative genomics and proteomics involve the comparison of the genetic and protein makeup of different species to understand evolutionary relationships, gene function, and conserved biological processes. The tyrosinase-related protein family, which includes L-dopachrome tautomerase (DCT/TYRP2), tyrosinase (TYR), and tyrosinase-related protein 1 (TYRP1), is a classic example where these approaches have yielded significant insights. nih.govnih.gov
These proteins are crucial for melanin (B1238610) biosynthesis and share structural similarities, including conserved cysteine residues and metal-binding domains. nih.govscispace.com Comparative genomic studies suggest that the genes encoding these proteins arose from gene duplication events. It is proposed that an ancestral TYR gene duplicated to give rise to TYRP1, which in turn was duplicated to create TYRP2. nih.gov
By aligning the amino acid sequences of DCT from various species, from fish to mammals, researchers can identify highly conserved regions that are likely essential for the protein's structure and function. mdpi.com For example, the catalytic domain and transmembrane region show high degrees of conservation. mdpi.comnih.gov This type of analysis helps to contextualize the importance of specific regions, including the 60-74 peptide. If this region is found to be conserved across multiple species, it may suggest a critical, preserved function.
Proteomic analyses, which study the entire set of proteins in a cell or organism, can provide information on the expression levels of DCT in different tissues and under various conditions. nih.govplos.org Comparing the proteomes of healthy melanocytes with melanoma cells, for instance, has revealed that DCT is often overexpressed in melanoma, making it a target for immunotherapy. nih.gov This differential expression underscores the importance of identifying immunogenic epitopes like the 60-74 peptide for developing targeted cancer therapies.
| Organism | Gene Name | Protein Name | Key Finding from Comparative Analysis |
| Human (Homo sapiens) | DCT (TYRP2) | L-dopachrome tautomerase | Shares a common C-terminal membrane-spanning exon with TYR and TYRP1. nih.gov |
| Mouse (Mus musculus) | Dct (Tyrp2) | L-dopachrome tautomerase | Mutations at the slaty locus (Dct gene) affect the type of melanin produced. nih.gov |
| Chinese Soft-shelled Turtle (Pelodiscus sinensis) | DCT | L-dopachrome tautomerase | The DCT protein is highly conserved with other vertebrates, containing conserved cysteine and histidine residues. mdpi.com |
| Ghost Shark (Callorhinchus milii) | dct | L-dopachrome tautomerase | The presence of a DCT homolog in cartilaginous fish indicates an ancient evolutionary origin. uniprot.org |
This table presents a summary of comparative genomic findings for L-dopachrome tautomerase across different species.
Biological Implications and Functional Significance of L Dopachrome Tautomerase 60 74
Role in Cellular Immune Response and Surveillance
The L-dopachrome tautomerase protein, including the 60-74 amino acid region, is recognized by the immune system, particularly in the context of melanoma. Specific segments of DCT, such as the 60-74 peptide, can be presented by major histocompatibility complex (MHC) class I molecules on the surface of melanoma cells. researchgate.net This presentation allows for recognition by CD8+ T-lymphocytes, which are crucial components of the cellular immune response. researchgate.net
The immune recognition of DCT peptides is a cornerstone of some immunotherapy strategies for melanoma. By targeting these tumor-associated antigens, the immune system can be stimulated to identify and eliminate cancer cells. The 60-74 region of DCT is one of several epitopes that have been identified as potential targets for such therapies. researchgate.net
Furthermore, the broader family of macrophage migration inhibitory factor (MIF) proteins, which includes D-dopachrome tautomerase (D-DT or MIF-2), a homolog of L-dopachrome tautomerase, plays a significant role in the host immune response. mdpi.commdpi.com These proteins are involved in both innate and adaptive immunity, contributing to processes like inflammation and cell migration. mdpi.comnih.gov While distinct, the study of D-DT provides insights into the potential immunomodulatory roles of related tautomerases. D-DT, like MIF, can interact with receptors such as CD74, CXCR2, and CXCR4, which are expressed on various immune cells. nih.gov
Participation in Cellular Stress Responses
L-dopachrome tautomerase is implicated in protecting melanocytes from cellular stress, particularly oxidative stress. During melanogenesis, the production of melanin (B1238610) involves highly reactive and potentially cytotoxic intermediates. researchgate.net DCT catalyzes the conversion of L-dopachrome to the more stable compound 5,6-dihydroxyindole-2-carboxylic acid (DHICA). researchgate.netnih.gov In the absence of DCT, L-dopachrome can spontaneously convert to 5,6-dihydroxyindole (B162784) (DHI), which is a more toxic intermediate. nih.gov
By channeling the pathway towards DHICA production, DCT limits the formation of these damaging species, thereby mitigating oxidative stress within the melanocyte. researchgate.net This protective mechanism is crucial for the survival of pigment-producing cells. In fact, mutations in the Dct gene in mice can lead to premature death of melanocytes, likely due to the cytotoxic effects of unregulated melanin precursors. nih.gov
Moreover, DCT is often overexpressed in melanoma cells that are resistant to chemotherapy and radiotherapy. nih.gov This suggests that the anti-stress function of DCT may also contribute to the survival and resilience of cancer cells. nih.gov The interaction between DCT and other cellular components, such as caveolin-1, a protein involved in regulating cellular signaling, appears to be specific to the melanoma cell phenotype and may play a role in tumor progression. nih.gov
Integration into Cellular Pathways (e.g., melanogenesis regulation)
The primary and most well-understood role of L-dopachrome tautomerase is its integration into the melanogenesis pathway. researchgate.netnih.gov This intricate biochemical process is responsible for the production of melanin, the pigment that determines skin, hair, and eye color and provides protection against ultraviolet (UV) radiation. dovepress.com
The synthesis of melanin begins with the amino acid L-tyrosine. dovepress.com A series of enzymatic reactions, primarily driven by the enzyme tyrosinase, converts L-tyrosine into L-dopachrome. nih.gov At this juncture, DCT plays a critical regulatory role by catalyzing the tautomerization of L-dopachrome into DHICA. researchgate.net This step is in competition with the spontaneous decarboxylation of L-dopachrome to DHI. researchgate.net
The ratio of DHICA to DHI is a key determinant of the type of eumelanin (B1172464) (black-brown pigment) that is produced. DHICA-rich eumelanins have different properties compared to DHI-rich eumelanins. Therefore, by controlling the production of DHICA, DCT influences not only the rate of melanin synthesis but also the composition and characteristics of the final melanin polymer. nih.gov
The regulation of the melanogenesis pathway is complex, involving a family of tyrosinase-related proteins, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and DCT (TRP-2). dovepress.com The expression of these enzymes is controlled by transcription factors such as the microphthalmia-associated transcription factor (MITF). dovepress.com
| Enzyme | Role in Melanogenesis |
| Tyrosinase (TYR) | Catalyzes the initial, rate-limiting steps in melanin synthesis, converting L-tyrosine to L-DOPA and then to dopaquinone. dovepress.com |
| L-Dopachrome Tautomerase (DCT/TRP-2) | Catalyzes the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). researchgate.netnih.gov |
| Tyrosinase-Related Protein 1 (TRP-1) | Oxidizes DHICA to produce carboxylated quinones that are incorporated into eumelanin. |
Analysis of L-Dopachrome Tautomerase (60-74) in Animal Models for Research Purposes
Animal models, particularly mice, have been instrumental in elucidating the function of L-dopachrome tautomerase. Mutations in the gene encoding DCT in mice, known as the slaty locus, result in a dilution of coat color, demonstrating the enzyme's importance in pigmentation. nih.gov
Researchers have utilized these models to study the effects of specific DCT mutations on melanin synthesis and melanocyte viability. For instance, studies on slaty and slaty light mutant mice have shown that altered DCT function leads to changes in the type of melanin produced and can increase the susceptibility of melanocytes to damage from cytotoxic melanin precursors. nih.gov
More recently, CRISPR/Cas9 gene-editing technology has been used to create mice with mutations identical to those found in human patients with oculocutaneous albinism, a condition characterized by reduced pigment in the hair, skin, and eyes. biorxiv.org These animal models allow for detailed investigation into how specific genetic variations in DCT, potentially including those within the 60-74 region, affect the protein's function and lead to disease.
In addition to mice, other animal models are used to study the broader family of tautomerases and their roles in various biological processes. For example, studies in insects have revealed enzymes with similar functions to DCT, though with different substrate specificities. mdpi.com These comparative studies help to understand the evolution and diverse functions of this enzyme family. nih.gov
| Animal Model | Research Application | Key Findings |
| Mouse (Mus musculus) | Studying the role of DCT in coat color and melanocyte biology. | Mutations in the Dct gene lead to diluted coat color and can cause premature melanocyte death. nih.gov |
| Alpaca (Vicugna pacos) | Investigating the association of DCT gene polymorphisms with coat color variation. | Polymorphisms in the DCT gene are significantly associated with different fleece colors. frontiersin.org |
| Fruit fly (Drosophila melanogaster) | Characterizing related dopachrome (B613829) converting enzymes. | Insects possess a dopachrome converting enzyme with different characteristics from mammalian DCT. nih.gov |
Influence of Genetic Polymorphisms within the (60-74) Region
Genetic variations, or polymorphisms, within the gene encoding L-dopachrome tautomerase can have significant effects on its function and, consequently, on an individual's phenotype. While the specific impact of polymorphisms within the 60-74 region is an area of ongoing research, studies have identified variants in DCT that are associated with pigmentation disorders.
For the first time, variants in the DCT gene have been identified as a cause of oculocutaneous albinism in humans. biorxiv.org One such pathogenic variant is a homozygous missense mutation, c.183C>G, which results in a cysteine to tryptophan substitution at amino acid position 61 (p.Cys61Trp). biorxiv.org This position falls directly within the 60-74 region, highlighting the critical importance of this specific segment for the proper function of the DCT enzyme.
Studies in alpacas have also shown that single nucleotide polymorphisms (SNPs) in the DCT gene are significantly associated with variations in fleece color. frontiersin.org This further supports the role of genetic variation in DCT in determining pigmentation characteristics across different species.
The study of polymorphisms in the broader family of MIF-related genes has also revealed associations with various diseases, including cancer. nih.gov While these studies focus on the MIF gene itself, they underscore the potential for genetic variations in related tautomerases like DCT to influence disease susceptibility and progression.
Future Perspectives and Emerging Research Directions for L Dopachrome Tautomerase 60 74
Development of Next-Generation L-Dopachrome Tautomerase (60-74) Analogs for Research Probes
To dissect the specific functions of the L-dopachrome tautomerase (60-74) peptide, the creation of next-generation analogs as research probes is a critical step. These synthetic variants can be engineered with specific properties to facilitate detailed investigation into the peptide's interactions and activities.
Key areas of development include:
Fluorescently Labeled Analogs: Incorporating fluorescent tags will enable direct visualization of the peptide's localization within cells and tissues, providing insights into its trafficking and sites of action.
Biotinylated Analogs: These analogs can be used for affinity purification of binding partners, helping to identify the receptors and other molecules that interact with the L-dopachrome tautomerase (60-74) peptide.
Photo-crosslinkable Analogs: The inclusion of photo-activatable crosslinking agents will allow for the covalent capture of interacting molecules in their native cellular environment, providing a snapshot of transient or weak interactions.
Stabilized Analogs: Modifications to the peptide backbone, such as cyclization or the incorporation of non-natural amino acids, can enhance its stability against proteolytic degradation, making it more suitable for in vivo studies.
These advanced research probes will be instrumental in elucidating the molecular mechanisms through which L-dopachrome tautomerase (60-74) exerts its effects.
Systems Biology Approaches to Map L-Dopachrome Tautomerase (60-74) Network Interactions
Understanding the full biological impact of the L-dopachrome tautomerase (60-74) peptide requires a holistic view of its interactions within the complex network of cellular pathways. Systems biology approaches offer powerful tools to map these intricate connections.
Potential research strategies include:
Interactomics: High-throughput screening methods, such as yeast two-hybrid screens and co-immunoprecipitation coupled with mass spectrometry, can be employed to identify a comprehensive list of proteins that interact with the L-dopachrome tautomerase (60-74) peptide. nih.gov
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to treatment with the L-dopachrome tautomerase (60-74) peptide can reveal the signaling pathways and cellular processes it modulates.
Computational Modeling: The development of computational models based on experimental data can help to simulate the peptide's behavior within cellular networks and predict its functional consequences. For instance, structural modeling has been used to propose a direct interaction between DCT and caveolin-1. nih.gov
By integrating data from these various "omics" platforms, researchers can construct a detailed map of the L-dopachrome tautomerase (60-74) interaction network, providing a deeper understanding of its biological role.
Advanced Imaging Techniques for In Vivo Peptide Tracking
To bridge the gap between in vitro findings and in vivo relevance, advanced imaging techniques are essential for tracking the L-dopachrome tautomerase (60-74) peptide within a living organism. These methods can provide real-time information on the peptide's biodistribution, target engagement, and clearance.
Promising imaging modalities include:
Positron Emission Tomography (PET): Radiolabeling the peptide with a positron-emitting isotope would allow for non-invasive, whole-body imaging of its distribution and accumulation in specific tissues or tumors.
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT imaging with a gamma-emitting radiolabeled peptide can provide valuable pharmacokinetic data.
Near-Infrared (NIR) Fluorescence Imaging: The use of NIR fluorescent dyes offers deep tissue penetration and low background autofluorescence, making it a powerful tool for real-time in vivo imaging of peptide localization.
These advanced imaging techniques will be crucial for validating the therapeutic and diagnostic potential of L-dopachrome tautomerase (60-74) and its analogs in preclinical models.
Exploration of Unconventional Functions of the L-Dopachrome Tautomerase (60-74) Moiety
While the parent DCT enzyme is primarily known for its role in melanin (B1238610) synthesis, there is growing evidence to suggest that the L-dopachrome tautomerase (60-74) fragment may possess unconventional functions independent of pigmentation. researchgate.net
Emerging areas of investigation include:
Immunomodulation: The full-length DCT protein has been identified as a tumor antigen, and specific epitopes, including the region spanning amino acids 60-74, are recognized by T-lymphocytes. researchgate.net Future research will focus on how this peptide fragment might directly modulate immune responses, potentially influencing anti-tumor immunity.
Cell Proliferation and Survival: Studies have indicated that DCT can regulate the proliferation of neural progenitor cells. It is plausible that the L-dopachrome tautomerase (60-74) peptide could play a role in these or other cell growth and survival pathways.
Neuroendocrine Signaling: Melanocytes, the primary producers of DCT, are now recognized as having neuroendocrine capabilities, producing and responding to various hormones and neurotransmitters. nih.gov The L-dopachrome tautomerase (60-74) peptide could potentially act as a signaling molecule in these neuroendocrine networks.
A deeper exploration of these unconventional functions could uncover novel therapeutic applications for this peptide in a range of diseases, including cancer and neurological disorders.
Rational Design of Biochemical Tools Modulating L-Dopachrome Tautomerase (60-74) Activity or Recognition
The development of biochemical tools that can specifically modulate the activity or recognition of the L-dopachrome tautomerase (60-74) peptide is a key objective for future research. Such tools would not only serve as valuable research probes but also hold therapeutic potential.
Strategies for rational design include:
Small Molecule Inhibitors: Screening compound libraries for small molecules that can block the interaction of the L-dopachrome tautomerase (60-74) peptide with its binding partners could lead to the discovery of novel therapeutic agents.
Peptide Mimetics: Designing synthetic peptides that mimic the structure of L-dopachrome tautomerase (60-74) could result in antagonists that block its function or agonists that enhance it.
Monoclonal Antibodies: The generation of monoclonal antibodies that specifically recognize and bind to the L-dopachrome tautomerase (60-74) epitope would provide highly specific tools for both research and therapeutic applications, such as targeted drug delivery.
The successful development of these modulatory tools will be crucial for translating our understanding of L-dopachrome tautomerase (60-74) biology into tangible clinical benefits.
Q & A
Basic Research Questions
Q. What is the enzymatic mechanism of L-dopachrome tautomerase (DCT) in melanogenesis, and how does it differ from macrophage migration inhibitory factor (MIF) activity?
- Answer : DCT (EC 5.3.3.12) catalyzes the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHIC) during melanin biosynthesis via stabilization of the keto-enol intermediate . In contrast, MIF (EC 5.3.2.1) exhibits tautomerase activity on L-dopachrome methyl ester but primarily functions as a cytokine in immune regulation . Methodologically, differentiate the two using substrate specificity assays: DCT acts on unmodified L-dopachrome, while MIF requires methyl-esterified substrates .
Q. How can researchers confirm the identity and purity of recombinant L-dopachrome tautomerase?
- Answer : Use SDS-PAGE (expect ~60-70 kDa for full-length DCT ) and HPLC (>90% purity threshold ). Validate enzymatic activity via UV-Vis spectrophotometry (475 nm absorbance decay for L-dopachrome conversion ). For MIF, confirm tautomerase activity with kinetic assays (Km ~665 μM for L-dopachrome methyl ester ).
Q. What structural motifs are critical for DCT’s catalytic function?
- Answer : DCT contains a zinc-binding domain essential for substrate binding and a conserved tyrosine-rich region for stabilizing intermediates . Mutagenesis studies show Pro-1 in MIF’s N-terminal domain is critical for tautomerase activity . Use homology modeling (e.g., chicken DCT at 69% sequence identity ) to predict active-site residues.
Advanced Research Questions
Q. How do conflicting kinetic parameters for DCT/MIF tautomerase activity arise across studies, and how can they be resolved?
- Answer : Discrepancies stem from substrate analogs (e.g., methyl ester vs. free acid ) and assay conditions (pH 6.0–7.2 ). Standardize protocols: prepare L-dopachrome fresh to avoid non-enzymatic decay (~linear degradation over 20 sec ), and use initial velocity measurements (0–15 sec slope ). Normalize activity to protein concentration via Bradford assays .
Q. What experimental strategies are effective for inhibiting DCT/MIF tautomerase activity in disease models?
- Answer : Sulforaphane inhibits MIF tautomerase activity (IC50 ~5 μM) by binding to the catalytic Pro-1 residue . For DCT, small-molecule inhibitors (e.g., ISO-66) target the zinc-binding domain . Validate inhibition using competitive assays with L-dopachrome methyl ester and monitor absorbance decay .
Q. How can researchers distinguish DCT’s role in melanogenesis from its potential cytokine-like functions?
- Answer : Use CRISPR/Cas9 knockout models in melanocytes to assess melanin synthesis defects . For cytokine activity, measure co-expression with immune markers (e.g., TNF-α, IL-6) in macrophages via qPCR . Co-immunoprecipitation (e.g., anti-DCT antibodies ) can identify protein interaction partners.
Q. What methodological pitfalls occur when measuring tautomerase activity in complex biological samples?
- Answer : Interference from endogenous indole derivatives (e.g., melanin precursors) may skew absorbance readings . Include controls with heat-inactivated enzyme or BSA to subtract non-specific activity . For tissue lysates, pre-clear samples via size-exclusion chromatography to isolate ~12 kDa MIF or ~60 kDa DCT .
Methodological Best Practices
- Substrate Preparation : Synthesize L-dopachrome methyl ester by oxidizing L-DOPA methyl ester with sodium periodate . Use within 10 min to minimize auto-degradation .
- Antibody Validation : For Western blotting, verify anti-DCT antibodies (e.g., SAB Polyclonal ) against recombinant protein controls and check cross-reactivity with MIF .
- Data Normalization : Express tautomerase activity as ΔA475/min/mg protein, accounting for enzyme stability (DCT loses ~30% activity after freeze-thaw cycles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
